molecular formula C19H19N3O2S3 B6535250 N-[4-(dimethylamino)phenyl]-2-(2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide CAS No. 1021226-74-3

N-[4-(dimethylamino)phenyl]-2-(2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide

Cat. No. B6535250
CAS RN: 1021226-74-3
M. Wt: 417.6 g/mol
InChI Key: UIBWRIYZPYEOOR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains a thiazole ring (a five-membered ring with one sulfur atom and one nitrogen atom), a thiophene ring (a five-membered ring with one sulfur atom), and a dimethylamino group attached to a phenyl ring. The exact three-dimensional structure would depend on the specific arrangement of these groups in the molecule .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the mechanism of action might refer to how the compound interacts with a specific protein or enzyme. Without specific studies on this compound, it’s impossible to provide a mechanism of action .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific data, it’s impossible to provide a detailed safety and hazard analysis .

Future Directions

Future research on this compound could involve synthesizing it and studying its physical and chemical properties, as well as its biological activity. This could potentially lead to the discovery of new drugs or other useful compounds .

properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-[2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S3/c1-22(2)15-7-5-13(6-8-15)20-18(24)10-14-11-26-19(21-14)27-12-16(23)17-4-3-9-25-17/h3-9,11H,10,12H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBWRIYZPYEOOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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